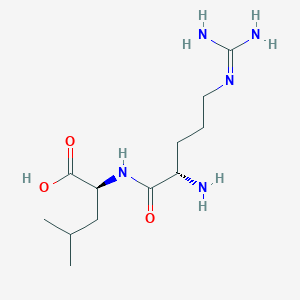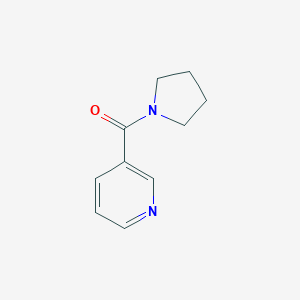
Pyridin-3-yl(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-3-yl(pyrrolidin-1-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyridine family and has a unique structure that makes it a valuable tool for studying various biochemical and physiological processes. In
Aplicaciones Científicas De Investigación
Pyridin-3-yl(pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has also been used as a tool in the study of various biochemical and physiological processes, including the regulation of gene expression and the modulation of neurotransmitter release.
Mecanismo De Acción
The mechanism of action of pyridin-3-yl(pyrrolidin-1-yl)methanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in the regulation of inflammatory and immune responses. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Pyridin-3-yl(pyrrolidin-1-yl)methanone has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using pyridin-3-yl(pyrrolidin-1-yl)methanone in lab experiments is its well-characterized structure and biological activity. This compound has been extensively studied and has a well-established mechanism of action. Additionally, it is relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, pyridin-3-yl(pyrrolidin-1-yl)methanone can be toxic at high doses and may have adverse effects on cell viability and function.
Direcciones Futuras
There are many future directions for the study of pyridin-3-yl(pyrrolidin-1-yl)methanone. One area of interest is the development of new analogs and derivatives with improved biological activity and selectivity. Another area of interest is the study of the molecular mechanisms underlying the effects of this compound on various signaling pathways and cellular processes. Additionally, there is a need for further research on the potential applications of this compound in the treatment of various diseases and conditions, including cancer, inflammation, and neurological disorders.
Métodos De Síntesis
Pyridin-3-yl(pyrrolidin-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired product with high yield and purity.
Propiedades
Número CAS |
77727-88-9 |
|---|---|
Nombre del producto |
Pyridin-3-yl(pyrrolidin-1-yl)methanone |
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
pyridin-3-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C10H12N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h3-5,8H,1-2,6-7H2 |
Clave InChI |
UVTAMWNTYFEONL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CN=CC=C2 |
SMILES canónico |
C1CCN(C1)C(=O)C2=CN=CC=C2 |
Otros números CAS |
77727-88-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



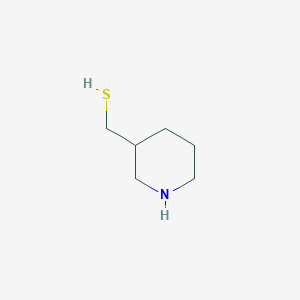
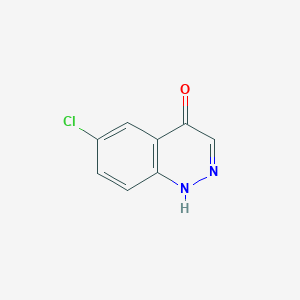
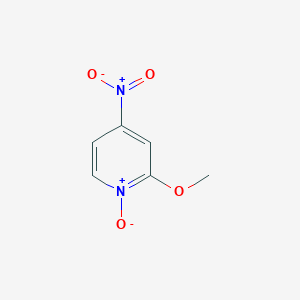
![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)
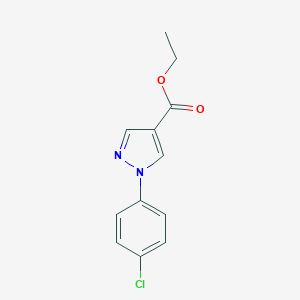
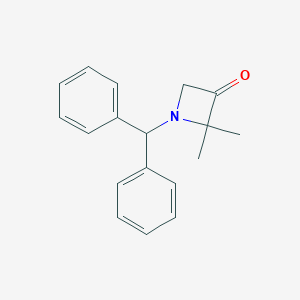
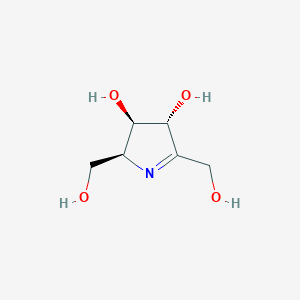
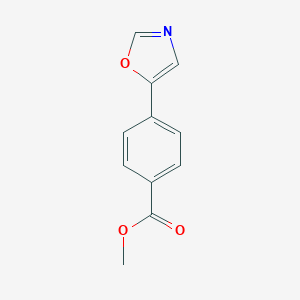
![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)
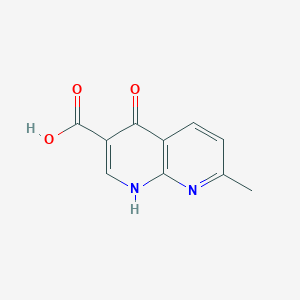
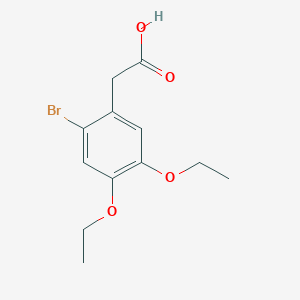
![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)

